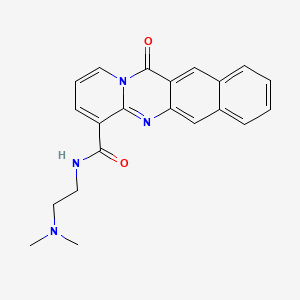

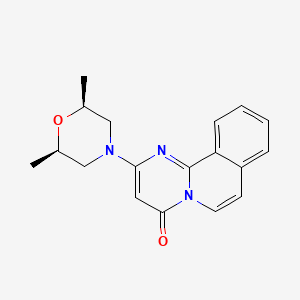

A-966492

描述

科学研究应用

A-966492 具有广泛的科学研究应用,包括:

化学: 用作研究聚ADP核糖聚合酶抑制的工具化合物。

生物学: 研究其在 DNA 修复机制和细胞对 DNA 损伤反应中的作用。

生化分析

Biochemical Properties

A-966492 interacts with the enzymes PARP1 and PARP2, displaying excellent potency against the PARP-1 enzyme with a Ki of 1 nM . It significantly enhances the efficacy of TMZ (Temozolomide) in a dose-dependent manner .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by enhancing the efficacy of TMZ, a chemotherapy medication used for the treatment of certain types of cancers .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting PARP1 and PARP2 enzymes . This inhibition leads to enhanced efficacy of TMZ, thereby influencing the biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has been found to be orally bioavailable across multiple species, crosses the blood-brain barrier, and appears to distribute into tumor tissue .

Dosage Effects in Animal Models

In animal models, this compound demonstrates good in vivo efficacy in a B16F10 subcutaneous murine melanoma model in combination with temozolomide

Metabolic Pathways

Given its interaction with PARP1 and PARP2 enzymes, it is likely that this compound plays a role in the metabolic pathways involving these enzymes .

Transport and Distribution

This compound is known to be orally bioavailable and can cross the blood-brain barrier . It appears to distribute into tumor tissue, suggesting that it may interact with transporters or binding proteins within cells and tissues .

Subcellular Localization

Given its ability to cross the blood-brain barrier and distribute into tumor tissue, it is likely that this compound can reach various compartments or organelles within the cell .

准备方法

合成路线和反应条件: A-966492 的合成涉及多个步骤,从市售起始原料开始。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜和乙醇,反应温度范围从室温到回流条件 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产过程的效率和可扩展性 .

化学反应分析

反应类型: A-966492 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成氧化衍生物。

还原: 可以进行还原反应以修饰苯并咪唑核心上的官能团。

常见试剂和条件:

氧化: 使用过氧化氢和高锰酸钾等试剂。

还原: 通常使用硼氢化钠和氢化锂铝。

取代: 在碱性条件下使用胺类和硫醇类等亲核试剂.

作用机制

A-966492 通过抑制聚ADP核糖聚合酶 1 和聚ADP核糖聚合酶 2 的活性来发挥作用。这些酶在修复单链 DNA 断裂中起着至关重要的作用。通过抑制这些酶,this compound 阻止了 DNA 损伤的修复,导致 DNA 断裂的积累并最终导致细胞死亡。 这种机制在癌细胞中特别有效,因为癌细胞具有更高的 DNA 损伤和修复率 .

类似化合物:

维利帕利布: 另一种有效的聚ADP核糖聚合酶 1 和聚ADP核糖聚合酶 2 抑制剂,具有类似的作用机制。

This compound 的独特性: this compound 由于其对聚ADP核糖聚合酶 1 和聚ADP核糖聚合酶 2 的高效力和选择性而独一无二。 它还表现出优异的生物利用度和穿过血脑屏障的能力,使其成为治疗脑瘤的有希望的候选药物 .

相似化合物的比较

Veliparib: Another potent inhibitor of poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2 with a similar mechanism of action.

Uniqueness of A-966492: this compound is unique due to its high potency and selectivity for poly(ADP-ribose) polymerase 1 and poly(ADP-ribose) polymerase 2. It also exhibits excellent bioavailability and the ability to cross the blood-brain barrier, making it a promising candidate for treating brain tumors .

属性

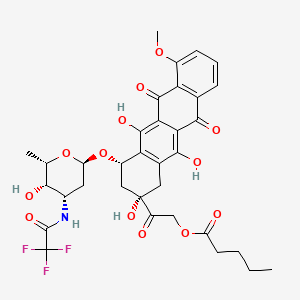

IUPAC Name |

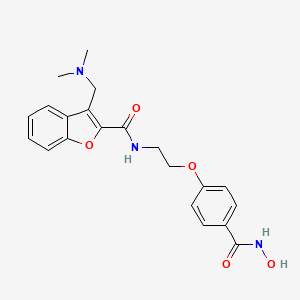

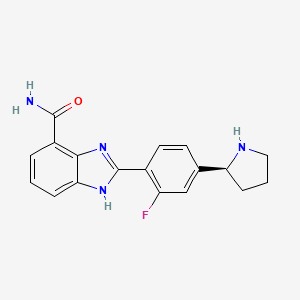

2-[2-fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl]-1H-benzimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIVQGOUBLVTCB-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50586581 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934162-61-5 | |

| Record name | 2-{2-Fluoro-4-[(2S)-pyrrolidin-2-yl]phenyl}-1H-benzimidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50586581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: A-966492 is a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), specifically targeting PARP1 and PARP2. [, ] These enzymes play a critical role in DNA repair, particularly single-strand break repair. By inhibiting PARP activity, this compound hinders DNA repair processes. [, , ]

A: Cancer cells with BRCA1 or BRCA2 mutations are deficient in homologous recombination (HR), a crucial DNA repair pathway. [, ] Inhibiting PARP with this compound in these cells leads to the accumulation of DNA damage, ultimately causing cell death. This phenomenon is known as synthetic lethality. [, , ]

A: Research suggests that this compound demonstrates intermediate selectivity for PARP1 and PARP2 compared to veliparib and niraparib. [] Veliparib exhibits the highest selectivity for PARP1 and PARP2, while niraparib displays lower selectivity than this compound. []

A: this compound's ability to cross the blood-brain barrier is particularly significant for treating brain tumors like glioblastoma. [] This property allows it to reach tumor cells within the central nervous system, making it a potential candidate for targeted therapies against brain cancers. [, ]

A: this compound acts as a radiosensitizer, meaning it enhances the effectiveness of radiotherapy. [, ] When combined with radiotherapy, this compound further inhibits DNA repair mechanisms, leading to greater tumor cell death and improved treatment outcomes. [, ]

A: this compound has shown synergistic effects with temozolomide (TMZ) in preclinical models of diffuse midline glioma (DMG), a type of brain tumor. [] The combination was found to enhance TMZ-induced cytotoxicity and apoptosis in DMG cells, suggesting potential therapeutic benefits. []

ANone: While this compound has primarily been studied in the context of cancer, PARP inhibitors, in general, are being investigated for other applications. These include inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders, where PARP overactivation is implicated.

A: Much of the research on this compound is preclinical, meaning it has been conducted in cells and animal models. [, ] While these studies provide valuable insights, further research is necessary to determine its safety and efficacy in human patients. Clinical trials are crucial to assess its therapeutic potential fully.

ANone: Future research on this compound should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。